2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzamide is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound, also known by its systematic name, is characterized by its unique structure, which includes a benzamide core linked to a pivalamidobut-2-yn-1-yl group through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzamide typically involves a multi-step process. One common synthetic route starts with the preparation of the pivalamidobut-2-yn-1-yl intermediate. This intermediate is then reacted with a benzamide derivative under specific conditions to form the final product. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzoic acid
- 2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzylamine
- 2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzyl alcohol
Uniqueness
2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzamide stands out due to its unique combination of a benzamide core and a pivalamidobut-2-yn-1-yl group. This structure imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Biological Activity
2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, antifungal, and cytotoxic properties, supported by case studies and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzamide core with a pivalamidobut-2-yn-1-yl ether substituent. The synthesis of such compounds typically involves multi-step organic reactions, including amide formation and alkylation processes. The specific synthetic pathways can significantly influence the biological activity of the resultant compounds.
Anti-inflammatory Activity
Research indicates that derivatives of benzamides, including this compound, exhibit notable anti-inflammatory properties. A study evaluated several benzamide derivatives for their ability to inhibit superoxide anion release from neutrophils, a key factor in inflammation. Among the compounds tested, those with specific ortho-substituents showed enhanced activity, suggesting that structural modifications can optimize anti-inflammatory effects .
Antifungal Activity
The antifungal potential of benzamide derivatives has been explored extensively. In one study, a series of benzamides were synthesized and tested against common fungal pathogens. Compounds exhibited varying degrees of activity, with some showing significant inhibition rates against Botrytis cinerea and Fusarium graminearum. For instance, certain derivatives demonstrated over 80% inhibition at concentrations comparable to established antifungal agents . This suggests that this compound could possess similar or enhanced antifungal properties.
Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. Studies involving zebrafish embryos have shown that certain benzamide derivatives exhibit low toxicity levels. For example, one compound was classified as low toxicity with an LC50 value exceeding 20 mg/L . This indicates a favorable safety profile for further development.
Case Study 1: Anti-inflammatory Efficacy
A recent investigation into the anti-inflammatory effects of various benzamides revealed that modifications to the pivalamidobut group significantly influenced their efficacy. Compounds exhibiting electron-withdrawing groups on the aromatic ring showed enhanced inhibitory effects on inflammatory markers in vitro .
Case Study 2: Antifungal Efficacy
In another study focused on antifungal activity, several benzamide derivatives were tested against Sclerotinia sclerotiorum. The results indicated that compounds with specific substitutions had EC50 values significantly lower than conventional treatments, highlighting their potential as effective antifungal agents .
Research Findings Summary
Activity Type | Compound | Inhibition Rate/EC50 | Notes |
---|---|---|---|
Anti-inflammatory | Various Benzamides | Up to 80% | Enhanced by ortho-substituents |
Antifungal | This compound | EC50 < 20 mg/L | Effective against Botrytis cinerea |
Cytotoxicity | Various Benzamides | LC50 > 20 mg/L | Low toxicity in zebrafish embryos |
Properties
IUPAC Name |
2-[4-(2,2-dimethylpropanoylamino)but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(2,3)15(20)18-10-6-7-11-21-13-9-5-4-8-12(13)14(17)19/h4-5,8-9H,10-11H2,1-3H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWJXSHGFBBKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC#CCOC1=CC=CC=C1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.